molecular formula C10H12OS B2936815 (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol CAS No. 1421607-33-1

(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol

Cat. No.: B2936815
CAS No.: 1421607-33-1
M. Wt: 180.27
InChI Key: KAFZCUFUJCWFTO-SECBINFHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material such as 2-mercaptobenzyl alcohol, which undergoes cyclization in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the thiepin ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the benzothiepin ring.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiepinone, while substitution reactions can produce various substituted benzothiepins.

Scientific Research Applications

(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of benzothiepins.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzothiepin ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzothiepin: The parent compound without the hydroxyl group.

    Dibenzothiepin: A related compound with two benzene rings fused to the thiepin ring.

    Benzothiazepine: A similar compound with a nitrogen atom in place of the sulfur atom.

Uniqueness

(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol is unique due to the presence of the hydroxyl group, which imparts different chemical and biological properties compared to its analogs. This functional group allows for additional interactions and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFZCUFUJCWFTO-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2SC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2SC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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